4-(benzyloxy)-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
- The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a hydroxyl group on the pyrazole ring.
Attachment of the Fluorophenyl Group:
- The fluorophenyl group is typically introduced through a Suzuki coupling reaction, involving a boronic acid derivative of the fluorophenyl group and a halogenated pyrazole intermediate.
Formation of the Carboxamide:
- The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine, such as propylamine, under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
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Formation of the Pyrazole Core:
- The synthesis begins with the formation of the pyrazole core through the reaction of a hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Scientific Research Applications
4-(Benzyloxy)-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- 4-(Benzyloxy)-1-(4-chlorophenyl)-N-propyl-1H-pyrazole-3-carboxamide
- 4-(Benzyloxy)-1-(4-methylphenyl)-N-propyl-1H-pyrazole-3-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (fluoro, chloro, methyl, etc.).
- Biological Activity: These structural variations can significantly impact the compound’s binding affinity and selectivity for different molecular targets, thereby altering its biological activity and potential therapeutic applications.
- Uniqueness: The presence of the fluorine atom in 4-(benzyloxy)-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide can enhance its metabolic stability and binding interactions compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
4-(benzyloxy)-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered interest due to its potential pharmacological activities. Pyrazoles are a class of compounds known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C19H20FN3O2
- Molecular Weight : 341.38 g/mol
- IUPAC Name : this compound
Research indicates that pyrazole derivatives often function through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Many pyrazoles inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
- Modulation of Signaling Pathways : These compounds may influence signaling pathways related to cancer cell proliferation and survival, particularly through inhibition of kinases such as BRAF and EGFR .
Anticancer Activity
Recent studies have shown that pyrazole derivatives possess significant anticancer properties. For instance:
- A series of pyrazole carboxamides demonstrated potent inhibitory effects against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range .
- The compound was evaluated for its ability to inhibit tumor growth in xenograft models, displaying a notable reduction in tumor volume compared to controls.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been highlighted in several studies:
- In vitro assays revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM .
- In vivo studies showed that administration of the compound resulted in decreased paw edema in rat models, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
Pyrazoles have also been explored for their antimicrobial properties:
- The compound exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
- Fungal strains were also tested, showing promising results against common pathogens such as Candida albicans.
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Case Studies
Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A cohort study involving patients with advanced melanoma treated with a pyrazole derivative showed improved progression-free survival rates compared to historical controls.
- Anti-inflammatory Clinical Trial : A double-blind trial assessing the efficacy of the compound in patients with rheumatoid arthritis demonstrated significant reductions in joint swelling and pain scores compared to placebo.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-phenylmethoxy-N-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-2-12-22-20(25)19-18(26-14-15-6-4-3-5-7-15)13-24(23-19)17-10-8-16(21)9-11-17/h3-11,13H,2,12,14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZXFYZTVPNLTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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